tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate
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Overview
Description
tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl ring, and a carbamate functional group. The presence of these groups contributes to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate typically involves the reaction of 4-(2-hydroxy-3-methoxypropoxy)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its neuroprotective effects, particularly in the context of Alzheimer’s disease.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer’s disease . By inhibiting these enzymes, the compound prevents the aggregation of amyloid beta peptides, which are implicated in the formation of amyloid plaques in the brain .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-hydroxy-3-(2-methylpiperidin-yl)propyl)carbamate: Similar structure but with a different substituent on the phenyl ring.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group instead of a methoxy group.
Uniqueness
tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both β-secretase and acetylcholinesterase sets it apart from other similar compounds, making it a promising candidate for further research in the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C15H23NO5 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-hydroxy-3-methoxypropoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H23NO5/c1-15(2,3)21-14(18)16-11-5-7-13(8-6-11)20-10-12(17)9-19-4/h5-8,12,17H,9-10H2,1-4H3,(H,16,18) |
InChI Key |
VJOZKJJMSYJXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC(COC)O |
Origin of Product |
United States |
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